Cas no 70977-71-8 (3-Amino-2-hydroxy-5-methylacetophenone)

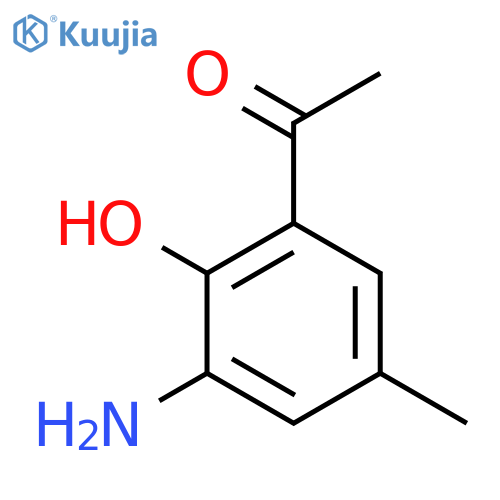

70977-71-8 structure

商品名:3-Amino-2-hydroxy-5-methylacetophenone

3-Amino-2-hydroxy-5-methylacetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

- 1-(3-AMINO-2-HYDROXY-5-METHYL-PHENYL)-ETHANONE

- 3-Amino-2-hydroxy-5-methylacetophenone

- Ethanone,1-(3-amino-2-hydroxy-5-methylphenyl)-

- 3-acetyl-2-hydroxy-5-methylaniline

- 3-Amino-2-hydroxy-5-methyl-acetophenon

- MFCD00798157

- A9327

- AC-6575

- 70977-71-8

- UFIFDZMJARCOCP-UHFFFAOYSA-N

- 3-Amino-2-hydroxy-5-methyl acetophenone

- DTXSID30373375

- 1-(3-amino-2-hydroxy-5-methylphenyl)ethan-1-one

- FT-0641319

- AKOS006344946

- 3'-Amino-2'-hydroxy-5'-methylacetophenone

- SCHEMBL3661233

-

- MDL: MFCD00798157

- インチ: InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3

- InChIKey: UFIFDZMJARCOCP-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1)N)O)C(=O)C

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- PSA: 63.32000

- LogP: 2.06660

3-Amino-2-hydroxy-5-methylacetophenone セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

3-Amino-2-hydroxy-5-methylacetophenone 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Amino-2-hydroxy-5-methylacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A296255-6.25g |

3-Amino-2-hydroxy-5-methylacetophenone |

70977-71-8 | 6.25g |

$ 310.00 | 2022-06-08 | ||

| TRC | A296255-1g |

3-Amino-2-hydroxy-5-methylacetophenone |

70977-71-8 | 1g |

$ 95.00 | 2022-06-08 | ||

| TRC | A296255-2.5g |

3-Amino-2-hydroxy-5-methylacetophenone |

70977-71-8 | 2.5g |

$ 155.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620772-25g |

1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one |

70977-71-8 | 98% | 25g |

¥5386.00 | 2024-05-02 | |

| abcr | AB169289-5g |

3-Amino-2-hydroxy-5-methyl acetophenone; . |

70977-71-8 | 5g |

€218.00 | 2024-04-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620772-10g |

1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one |

70977-71-8 | 98% | 10g |

¥2016.00 | 2024-05-02 | |

| Alichem | A019114267-25g |

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone |

70977-71-8 | 95% | 25g |

$452.88 | 2023-09-01 | |

| Ambeed | A672873-25g |

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone |

70977-71-8 | 98% | 25g |

$496.0 | 2024-04-17 | |

| abcr | AB169289-10g |

3-Amino-2-hydroxy-5-methyl acetophenone; . |

70977-71-8 | 10g |

€340.20 | 2024-04-16 | ||

| abcr | AB169289-25g |

3-Amino-2-hydroxy-5-methyl acetophenone; . |

70977-71-8 | 25g |

€666.20 | 2024-04-16 |

3-Amino-2-hydroxy-5-methylacetophenone 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

70977-71-8 (3-Amino-2-hydroxy-5-methylacetophenone) 関連製品

- 70977-72-9(1-(3-Amino-2-hydroxyphenyl)ethanone)

- 50-80-6(1-(5-Amino-2-hydroxyphenyl)ethanone)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 13769-43-2(potassium metavanadate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70977-71-8)3-Amino-2-hydroxy-5-methylacetophenone

清らかである:99%

はかる:25g

価格 ($):446.0